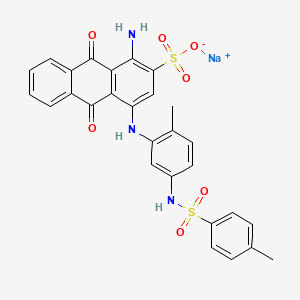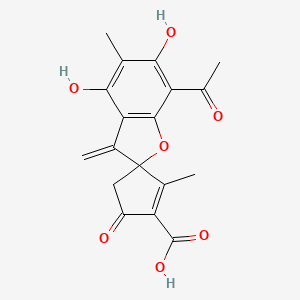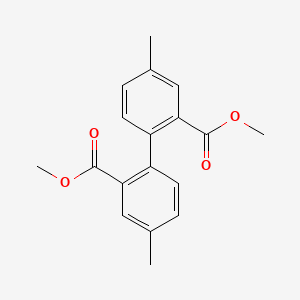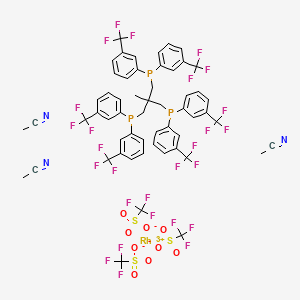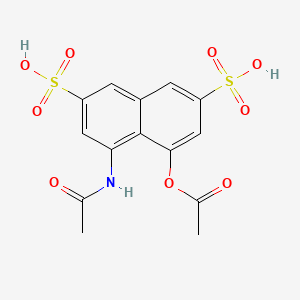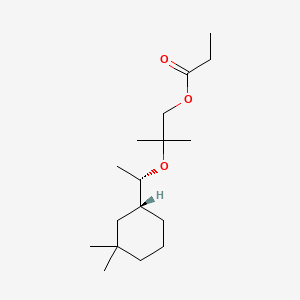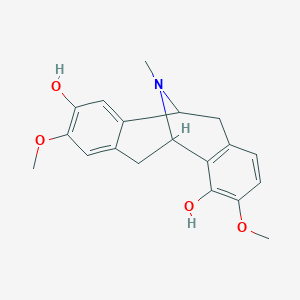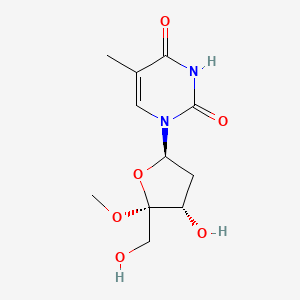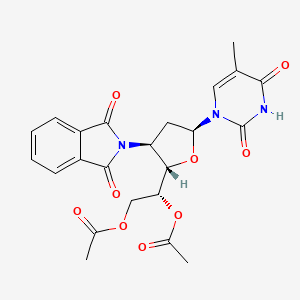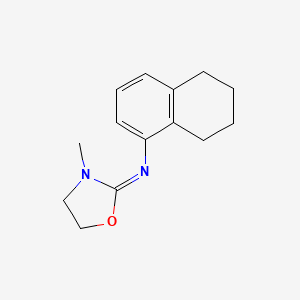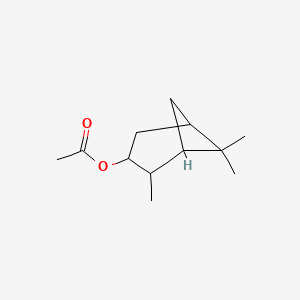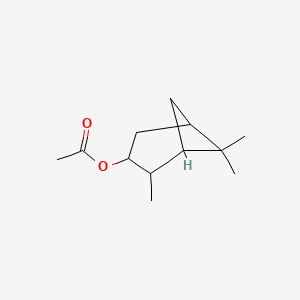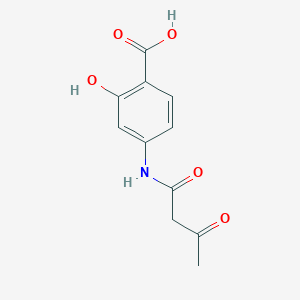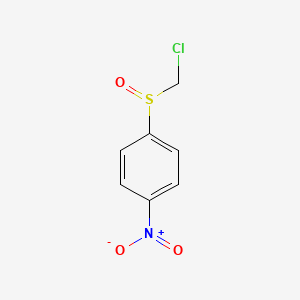
1-(Chloromethanesulfinyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 202831 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in chemical reactions, its synthesis methods, and its applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 202831 involves several steps, each requiring specific conditions and reagents. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of NSC 202831.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to facilitate the reactions.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and composition.
Industrial Production Methods
In an industrial setting, the production of NSC 202831 is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring that the process is cost-effective and efficient. Industrial production methods may include continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 202831 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving NSC 202831 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel may be employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 202831 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biological research, NSC 202831 is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development and as a treatment for various diseases.
Industry: NSC 202831 is used in the production of materials and chemicals, contributing to advancements in manufacturing and technology.
Wirkmechanismus
The mechanism of action of NSC 202831 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. This can result in various biological effects, such as changes in gene expression, protein synthesis, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
NSC 202831 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
NSC 202830: Another compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
NSC 202832: A related compound that may share some applications but differs in its reactivity and mechanism of action.
The uniqueness of NSC 202831 lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
7205-95-0 |
|---|---|
Molekularformel |
C7H6ClNO3S |
Molekulargewicht |
219.65 g/mol |
IUPAC-Name |
1-(chloromethylsulfinyl)-4-nitrobenzene |
InChI |
InChI=1S/C7H6ClNO3S/c8-5-13(12)7-3-1-6(2-4-7)9(10)11/h1-4H,5H2 |
InChI-Schlüssel |
VZKXFNMXBJWQKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


